

Application Notes and Protocols: Stille Coupling Using Ethyl 2-Chlorooxazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-chlorooxazole-4-carboxylate

Cat. No.: B1223382

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2,4-disubstituted oxazoles via the Palladium-catalyzed Stille cross-coupling reaction, utilizing the versatile building block, **ethyl 2-chlorooxazole-4-carboxylate**. The resulting functionalized oxazole cores are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds.

Introduction

The oxazole scaffold is a privileged heterocycle in numerous natural products and pharmaceutical agents, exhibiting a broad range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The Stille cross-coupling reaction offers a robust and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of diverse substituents onto the oxazole ring under relatively mild conditions. **Ethyl 2-chlorooxazole-4-carboxylate** is an excellent substrate for such transformations, as the chloro-substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various aryl, heteroaryl, and vinyl groups, leading to a library of substituted oxazole derivatives for further investigation in drug development programs.

Data Presentation: Stille Coupling of Ethyl 2-chlorooxazole-4-carboxylate

The following table summarizes the reaction conditions and yields for the Stille coupling of **ethyl 2-chlorooxazole-4-carboxylate** with a variety of organostannane reagents.

Entry	Organo stannane Reagent	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Tributyl(p henyl)stannane	Pd ₂ (dba) ₃ (2.5)	P(o-tol) ₃ (10)	Toluene	100	16	85
2	Tributyl(2 - furyl)stannane	Pd(PPh ₃) ₄ (5)	-	Dioxane	90	18	78
3	Tributyl(vi nyl)stannane	PdCl ₂ (PP h ₃) ₂ (5)	-	DMF	80	12	92
4	(4-Methoxy phenyl)tributylstannane	Pd ₂ (dba) ₃ (2.5)	AsPh ₃ (10)	Toluene	100	16	81
5	Tributyl(2 - thienyl)stannane	Pd(PPh ₃) ₄ (5)	-	Dioxane	90	18	75

Yields are for isolated and purified products.

Experimental Protocols

Protocol 1: General Procedure for the Stille Coupling of **Ethyl 2-chlorooxazole-4-carboxylate** with Aryl Stannanes

This protocol describes a general method for the synthesis of ethyl 2-aryl-oxazole-4-carboxylates.

Materials:

- **Ethyl 2-chlorooxazole-4-carboxylate**
- Aryl tributylstannane (e.g., Tributyl(phenyl)stannane)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Anhydrous toluene
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

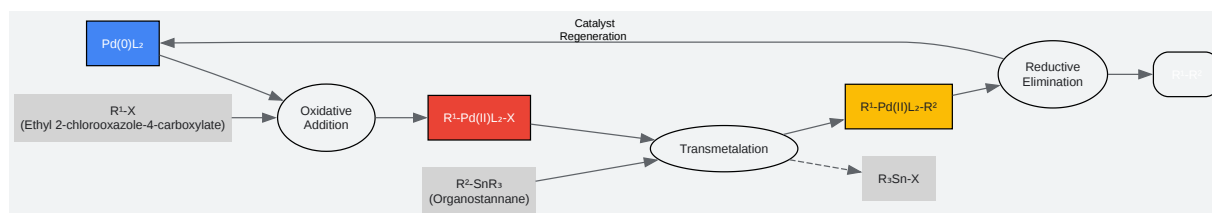
- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **ethyl 2-chlorooxazole-4-carboxylate** (1.0 mmol, 1.0 equiv).
- Add the aryl tributylstannane (1.1 mmol, 1.1 equiv).
- Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).
- Add anhydrous toluene (10 mL) via syringe.

- Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
- Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-aryl-oxazole-4-carboxylate.
- Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Work-up Note: Stannane byproducts can sometimes be challenging to remove. A common method to facilitate their removal is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin salts, which can then be filtered off.

Visualizations

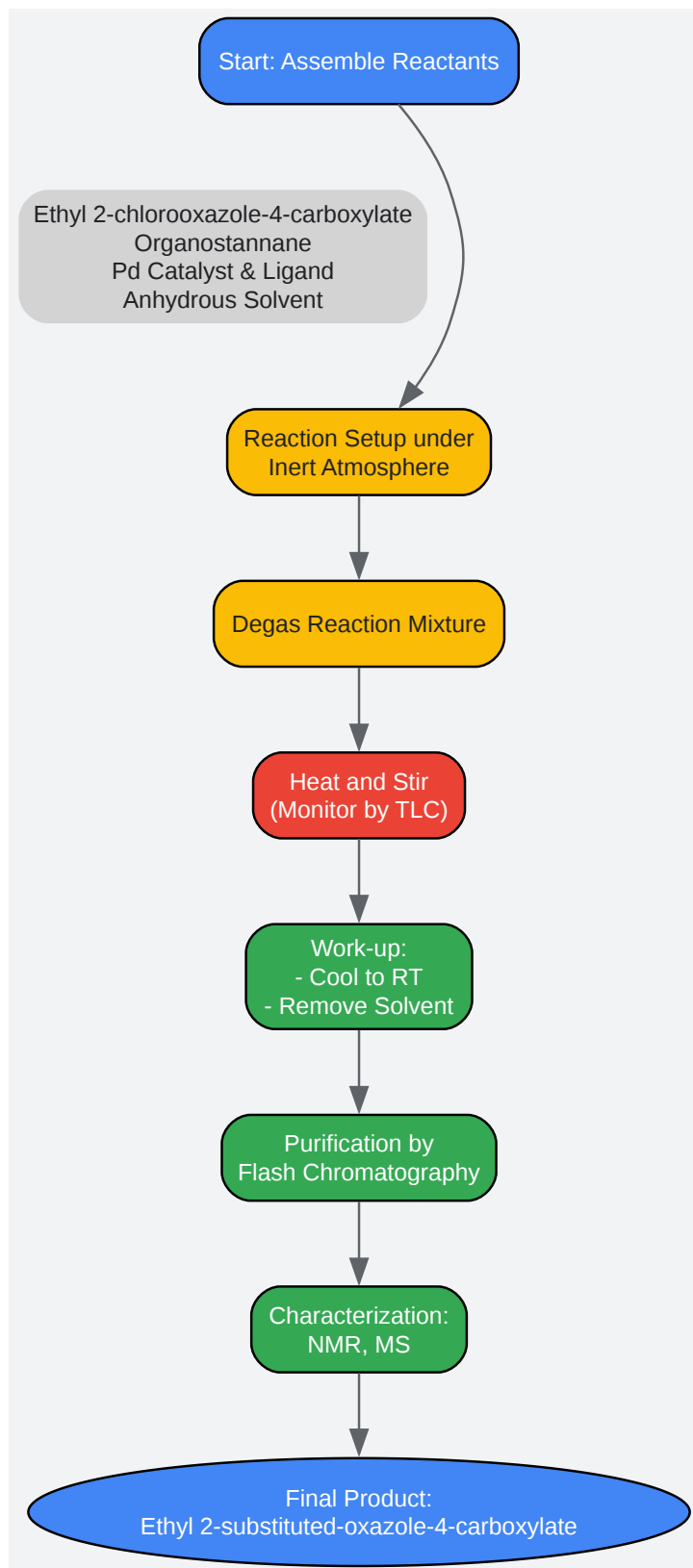
Stille Coupling Catalytic Cycle



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow

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